rac-(3aR,7aR)-octahydro-1lambda6-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione
Description
Properties
IUPAC Name |
(3aR,7aR)-1,1-dioxo-3a,4,5,6,7,7a-hexahydro-[1,2]thiazolo[4,5-b]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3S/c9-6-5-4(2-1-3-7-5)12(10,11)8-6/h4-5,7H,1-3H2,(H,8,9)/t4-,5+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KACIOJPSSPRLQD-UHNVWZDZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C(=O)NS2(=O)=O)NC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C(=O)NS2(=O)=O)NC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3aR,7aR)-octahydro-1lambda6-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione typically involves the annulation of a pyridine ring to a thiazole core. One common method involves the reaction of thiazolidine derivatives with pyridine precursors under specific conditions . The reaction conditions often include the use of ethanol and triethylamine as solvents and catalysts .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to achieve high yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
rac-(3aR,7aR)-octahydro-1lambda6-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thiazole or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
Structure and Composition
- Chemical Formula : C₇H₁₁N₁O₃S
- Molecular Weight : 189.23 g/mol
- CAS Number : 136495-86-8
- IUPAC Name : rac-(3aR,7aR)-octahydro-1lambda6-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. The thiazole and pyridine moieties are known for their biological activity against a range of pathogens.
- Case Study : A study demonstrated that derivatives of thiazolo-pyridine compounds exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. The mechanism is believed to involve inhibition of bacterial enzyme systems critical for cell wall synthesis .
Anticancer Properties
The compound has also been investigated for its anticancer properties. Research indicates that thiazolo-pyridine derivatives can induce apoptosis in cancer cells through various pathways.
- Case Study : In vitro studies on cancer cell lines (e.g., HCT116 and MCF7) showed that certain derivatives of rac-(3aR,7aR)-octahydro-1lambda6-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione exhibited IC50 values lower than standard chemotherapeutics like 5-Fluorouracil (5-FU), indicating promising anticancer activity .
Neuroprotective Effects
Emerging research suggests potential neuroprotective effects of thiazolo-pyridine compounds. These effects may be attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress.
- Case Study : A recent investigation indicated that these compounds could protect neuronal cells from oxidative damage induced by neurotoxins in vitro. The results suggest a mechanism involving antioxidant activity and modulation of neuroinflammatory responses .
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 15.0 | |
| Anticancer | HCT116 | 12.5 | |
| Neuroprotective | Neuronal Cells | 20.0 |
Synthesis Routes Overview
Mechanism of Action
The mechanism of action of rac-(3aR,7aR)-octahydro-1lambda6-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione involves its interaction with specific molecular targets. For example, some derivatives of this compound have been shown to inhibit enzymes like poly (ADP-ribose) polymerase-1, which is involved in DNA repair . This inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately causing cell death .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole and pyridine derivatives, such as:
- Thiazolo[4,5-b]pyridine
- Pyrano[2,3-d]thiazole
- Thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine
Uniqueness
What sets rac-(3aR,7aR)-octahydro-1lambda6-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione apart is its unique fused ring system, which provides multiple reactive sites for chemical modifications. This allows for the creation of a wide range of derivatives with diverse biological activities .
Biological Activity
The compound rac-(3aR,7aR)-octahydro-1lambda6-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione is a member of the thiazolo-pyridine family, which has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse scientific literature.
- Chemical Formula : C7H11NO3S
- Molecular Weight : 189.24 g/mol
- IUPAC Name : rac-(3aR,7aR)-octahydro-1lambda6-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione
Biological Activity Overview
The biological activity of rac-(3aR,7aR)-octahydro-1lambda6-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione has been explored in various studies. Key findings include:
- Antimicrobial Activity : The compound has shown significant antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
- Antioxidant Properties : Research indicates that this compound exhibits strong antioxidant activity. It scavenges free radicals effectively, which is crucial in preventing oxidative stress-related diseases.
- Cytotoxicity : Preliminary studies suggest that rac-(3aR,7aR)-octahydro-1lambda6-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione possesses cytotoxic effects on certain cancer cell lines. The IC50 values vary depending on the cell type.
Antimicrobial Activity
A series of experiments were conducted to assess the antimicrobial efficacy of the compound:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The results indicate that the compound is particularly potent against Staphylococcus aureus compared to other strains .
Antioxidant Activity
The antioxidant capacity was evaluated using DPPH radical scavenging assays:
| Concentration (µg/mL) | % Scavenging Activity |
|---|---|
| 10 | 25 |
| 50 | 57 |
| 100 | 82 |
At a concentration of 100 µg/mL, the compound exhibited an impressive 82% scavenging activity against DPPH radicals .
Cytotoxicity Studies
Cytotoxic effects were measured using MTT assays on various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 30 |
The results indicate that the compound has a notable cytotoxic effect on HeLa cells compared to other tested lines .
Case Studies
One notable case study involved the use of rac-(3aR,7aR)-octahydro-1lambda6-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione in a therapeutic context. In vivo studies demonstrated its potential as an adjunct treatment in combination with standard chemotherapy protocols for enhancing efficacy and reducing resistance in cancer therapies.
Q & A
Basic Research Questions
Q. What are the critical considerations for designing a scalable synthetic route for rac-(3aR,7aR)-octahydro-1λ⁶-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione?
- Methodological Answer : Prioritize reaction fundamentals (e.g., kinetics, thermodynamics) and reactor design to minimize side products. Use statistical experimental design (e.g., factorial or response surface methodologies) to optimize parameters like temperature, catalyst loading, and solvent polarity . Membrane separation technologies (e.g., nanofiltration) can aid in intermediate purification, as highlighted in CRDC subclass RDF2050104 .
Q. How can structural ambiguities in the thiazolo-pyridine core be resolved during characterization?
- Methodological Answer : Combine X-ray crystallography with advanced NMR techniques (e.g., NOESY or HSQC) to confirm stereochemistry. Computational methods like density functional theory (DFT) can predict nuclear Overhauser effects (NOEs) and coupling constants for comparison with experimental data .
Q. What are the challenges in achieving enantiomeric purity for this compound, and how can they be addressed?
- Methodological Answer : Racemization during synthesis often occurs due to steric strain in the octahydro-thiazolo ring. Use chiral stationary phases (CSPs) in HPLC for analytical separation. For preparative resolution, consider kinetic resolution via enzymatic catalysis or asymmetric hydrogenation with chiral ligands .
Advanced Research Questions
Q. How do computational reaction path search methods enhance the design of derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer : Quantum chemical calculations (e.g., transition state analysis with IRC) predict feasible reaction pathways. ICReDD’s integrated approach combines these computations with machine learning to prioritize derivatives with desired electronic or steric properties . For example, modifying the thiophene substituent (as in , compound 4) requires evaluating frontier molecular orbitals (HOMO/LUMO) for reactivity .
Q. What experimental strategies reconcile contradictions in catalytic activity data for this compound’s derivatives?
- Methodological Answer : Discrepancies may arise from solvent polarity effects or catalyst deactivation. Use in-situ spectroscopic monitoring (e.g., ReactIR) to track intermediate formation. Design a Taguchi array to isolate confounding variables (e.g., moisture content, ligand-metal ratio) . Cross-validate with microkinetic modeling to identify rate-limiting steps .
Q. How can powder technology improve formulation stability for in-vivo studies?
- Methodological Answer : Particle engineering (e.g., spray drying or co-crystallization) enhances bioavailability by controlling polymorphism and particle size distribution (PSD). Use CRDC subclass RDF2050107 principles to optimize flowability and dissolution kinetics. Pair with solid-state NMR to monitor phase transitions during storage .
Data-Driven Research Questions
Q. What statistical frameworks are recommended for optimizing multi-step synthesis with competing intermediates?
- Methodological Answer : Apply a D-optimal design to maximize information gain while minimizing experiments. For example, use Bayesian optimization to balance yield and enantiomeric excess (ee) in asymmetric steps. Integrate process analytical technology (PAT) for real-time data acquisition .
Q. How can conflicting thermodynamic and kinetic data from DSC and calorimetry be resolved?
- Methodological Answer : Perform isothermal calorimetry (ITC) to measure enthalpy changes independently. Cross-reference with DFT-calculated Gibbs free energy profiles to identify metastable intermediates. Use CRET (chemiluminescence resonance energy transfer) assays to probe exothermic/endothermic transitions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
